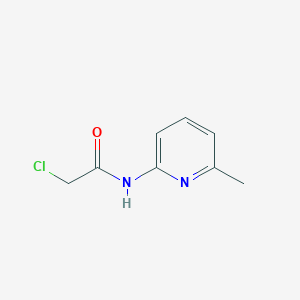![molecular formula C9H14N2O2 B2750378 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol CAS No. 4439-34-3](/img/structure/B2750378.png)
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 4439-34-3 . It has a molecular weight of 182.22 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H14N2O2 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a refractive index of n20/D 1.537 (lit.) . The boiling point is 114-116 °C/9 mmHg (lit.) , and it has a density of 1.093 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation with Metal Ions
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol and its derivatives play a significant role in the synthesis of complex compounds through reactions with metal ions. These compounds are utilized as ligands to form various metal complexes, demonstrating their potential in coordination chemistry. For instance, the synthesis and characterization of Cu(II) and Cd(II) complexes with Schiff base ligands derived from 2,6-diaminopyridine and other related compounds highlight the versatility of these ligands in forming stable complexes with metal ions. These complexes are investigated for their DNA binding properties and potential as drug candidates, showcasing their importance in medicinal chemistry (Kurt et al., 2020).
Catalytic Applications
The catalytic properties of complexes formed from this compound derivatives are explored in various chemical reactions. For example, nickel(II) complexes chelated by (amino)pyridine ligands derived from such compounds have shown efficacy in ethylene oligomerization processes. These findings indicate the potential of these complexes in catalyzing industrial processes, contributing to the development of new materials and chemicals (Nyamato et al., 2016).
Biological and Medicinal Applications
The biological activity of metal complexes involving this compound derivatives is of considerable interest. Studies have examined the DNA binding, nuclease activity, and cytotoxicity of these complexes, providing insights into their potential therapeutic applications. Such research suggests that these compounds could serve as the basis for developing new drugs or therapeutic agents, highlighting their significance in the field of bioinorganic chemistry (Kumar et al., 2012).
Materials Science Applications
The structural and electronic properties of these compounds make them suitable for applications in materials science. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the potential of these derivatives in creating novel materials with specific optical or electronic properties. Such materials could find applications in the development of advanced electronic devices, sensors, or photonic materials (Percino et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(pyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-11(6-8-13)9-3-1-2-4-10-9/h1-4,12-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPCAHTFZDNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)






